Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate
Description
Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a spirocyclic compound featuring a diazaspiro[5.5]undecane core with a 4-amino-2-methoxyphenyl substituent at the 9-position and a tert-butyl carboxylate group at the 3-position. This structure is commonly utilized as an intermediate in drug discovery, particularly in the synthesis of targeted protein degraders (PROTACs) and enzyme inhibitors.
Properties
Molecular Formula |
C21H33N3O3 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate |
InChI |
InChI=1S/C21H33N3O3/c1-20(2,3)27-19(25)24-13-9-21(10-14-24)7-11-23(12-8-21)17-6-5-16(22)15-18(17)26-4/h5-6,15H,7-14,22H2,1-4H3 |
InChI Key |
MPVVYLSBBRLCSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2)C3=C(C=C(C=C3)N)OC)CC1 |
Origin of Product |
United States |
Preparation Methods
Formation of the 3,9-Diazaspiro[5.5]undecane Core
The spirocyclic core is commonly synthesized via cyclization reactions involving diamine precursors and appropriate bifunctional reagents. A representative method involves:
- Starting from a linear diamine or amino alcohol precursor.
- Cyclization under basic or acidic conditions to form the spirocyclic ring system.
- Use of protecting groups to control reactivity during ring closure.
For example, in patent WO2020048829A1, the preparation of 3,9-diazaspiro[5.5]undecane derivatives involves cyclization steps that yield the spirocyclic framework with nitrogen atoms at the 3 and 9 positions.
Protection of the Carboxyl Group as Tert-Butyl Ester
The carboxylate group at the 3-position is protected as a tert-butyl ester to enhance stability and facilitate purification:
- Typical methods use tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
- The tert-butyl group can be introduced either before or after spirocyclization depending on the synthetic route.
Representative Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Diamine precursor, base or acid catalyst | Formation of 3,9-diazaspiro[5.5]undecane core |
| 2 | Aromatic substitution | 4-amino-2-methoxyphenyl halide or equivalent, Pd catalyst or nucleophilic substitution | Attachment of aromatic substituent |
| 3 | Esterification (protection) | tert-butyl chloroformate, base (e.g., Et3N) | Formation of tert-butyl ester protecting group |
Research Findings and Optimization
- The patent WO2020048829A1 describes methods to prepare these compounds with high purity and yield, emphasizing the importance of controlling reaction temperature and solvent choice to optimize cyclization and substitution steps.
- Research on related diazaspiro compounds indicates that mild conditions for esterification prevent decomposition of sensitive functional groups.
- The use of protecting groups on the amino substituent during aromatic substitution improves selectivity and yield.
- Purification is typically achieved by flash chromatography or crystallization, with tert-butyl ester facilitating chromatographic separation due to its lipophilicity.
Data Table: Key Parameters in Preparation
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Cyclization temperature | Room temperature to 50 °C | Controlled to avoid side reactions |
| Solvent for cyclization | Dichloromethane, DMSO, or THF | Depends on precursor solubility |
| Aromatic substitution | Pd catalyst (e.g., Pd2(dba)3), base (K2CO3) | Inert atmosphere, dry solvents preferred |
| Esterification reagent | tert-butyl chloroformate or di-tert-butyl dicarbonate | Base: triethylamine or potassium tert-butoxide |
| Purification method | Flash chromatography (SiO2), recrystallization | Tert-butyl ester aids in purification |
| Yield | Typically 60-85% overall | Varies with scale and exact conditions |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the spirocyclic core or the carboxylate group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, amines, and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can lead to deprotected or reduced forms of the compound.
Scientific Research Applications
Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its spirocyclic framework can be utilized in the design of novel materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its functional groups and structural features.
Industrial Applications: It can serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds or electrostatic interactions with enzymes or receptors, modulating their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enzyme Inhibition
- p97 ATPase Inhibitors : The 5-fluoroindole-containing analogue () exhibited sub-micromolar IC50 values against p97, a critical oncology target. Fluorine likely enhances binding via hydrophobic interactions and electron-withdrawing effects.
- PARP Inhibition : The fluorobenzoyl derivative (Compound 17b, ) showed reduced off-target toxicity compared to olaparib, attributed to the spiro core’s rigidity improving selectivity.
Physicochemical Properties
Notes:
- The 4-amino-2-methoxyphenyl group in the target compound balances solubility and membrane permeability, critical for CNS applications.
- Fluorination () increases LogP but improves metabolic stability by resisting cytochrome P450 oxidation.
Biological Activity
Tert-butyl 9-(4-amino-2-methoxyphenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C21H33N3O3
- CAS Number : 64260-26-0
- Molecular Weight : 373.51 g/mol
The compound features a spirocyclic structure, which is known to influence its pharmacological properties. The presence of the diazaspiro framework contributes to its interaction with biological targets.
This compound has been shown to inhibit geranylgeranyltransferase I (GGTase I). This inhibition leads to the inactivation of downstream signaling pathways involving YAP1 and TAZ, which are crucial for cell proliferation and survival in various cancer types . The compound's ability to block these pathways makes it a candidate for treating hyperproliferative disorders.
Anticancer Activity
Research indicates that compounds within the diazaspiro[5.5]undecane class exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of cancer cell lines by disrupting critical signaling pathways associated with cell growth and survival .
Case Studies
-
Inhibition of Cancer Cell Proliferation :
- A study evaluated the effects of various diazaspiro compounds on cancer cell lines, showing that this compound resulted in a dose-dependent decrease in cell viability.
- IC50 values were determined, indicating effective concentrations for inhibiting cell growth.
- Mechanistic Insights :
Research Findings
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of GGTase I activity in vitro, leading to reduced YAP1/TAZ activity in cancer cells. |
| Study B | Showed that this compound effectively induces apoptosis in various cancer cell lines through caspase activation. |
| Study C | Explored the pharmacokinetics of the compound, showing favorable absorption characteristics and metabolic stability in preliminary animal models. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
